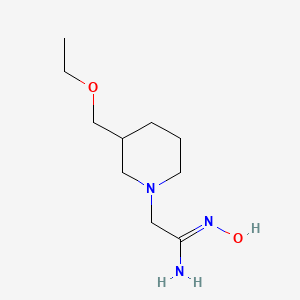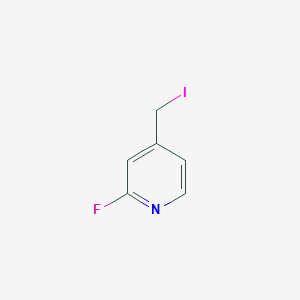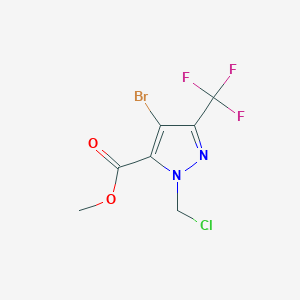![molecular formula C36H28F2S2 B13426037 5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)](/img/structure/B13426037.png)
5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) is an organic compound that features a biphenyl core with dimethyl and fluorophenyl thiophene substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4,4’-dimethylbiphenyl and a suitable boronic acid derivative.
Introduction of Methylene Bridges: The methylene bridges are introduced via a Friedel-Crafts alkylation reaction using formaldehyde or a similar reagent.
Attachment of Fluorophenyl Thiophene Groups: The final step involves the attachment of 2-(4-fluorophenyl)thiophene groups through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can be performed using halogens or nitric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced biphenyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
4,4’-Dimethylbiphenyl: A simpler biphenyl derivative without the fluorophenyl thiophene groups.
2-(4-Fluorophenyl)thiophene: A monomeric unit present in the compound.
Biphenyl: The parent compound of the biphenyl core.
Uniqueness
5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) is unique due to its combination of biphenyl, dimethyl, and fluorophenyl thiophene groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C36H28F2S2 |
|---|---|
分子量 |
562.7 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-5-[[5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-2-methylphenyl]methyl]thiophene |
InChI |
InChI=1S/C36H28F2S2/c1-23-3-5-27(19-29(23)21-33-15-17-35(39-33)25-7-11-31(37)12-8-25)28-6-4-24(2)30(20-28)22-34-16-18-36(40-34)26-9-13-32(38)14-10-26/h3-20H,21-22H2,1-2H3 |
InChI 键 |
ATBACRHESJJDFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C)CC3=CC=C(S3)C4=CC=C(C=C4)F)CC5=CC=C(S5)C6=CC=C(C=C6)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)






![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)
![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)


![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)

